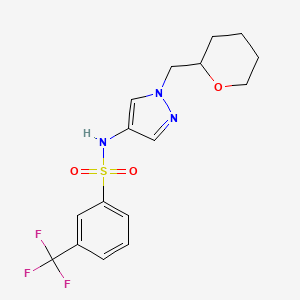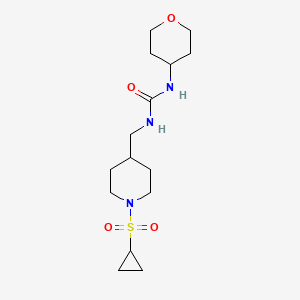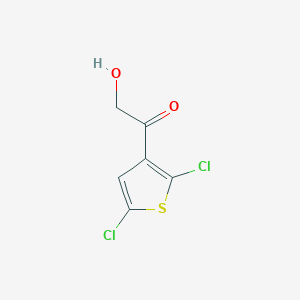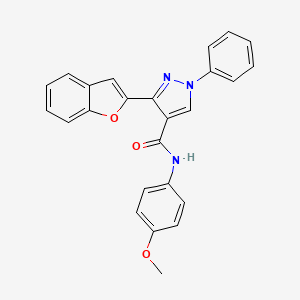
3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 beta (GSK-3β), which is a crucial enzyme involved in various cellular processes, including glycogen metabolism, gene expression, and cell proliferation.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide' involves the synthesis of the pyrazole ring followed by the attachment of the benzofuran and methoxyphenyl groups. The carboxamide group is then added to the pyrazole ring to complete the synthesis.
Starting Materials
4-methoxybenzaldehyde, acetophenone, hydrazine hydrate, benzofuran-2-carboxylic acid, 1-phenyl-1H-pyrazol-4-amine, ethyl chloroformate, triethylamine, N,N-dimethylformamide, sodium hydroxide, hydrochloric acid, diethyl ether, wate
Reaction
Step 1: Synthesis of 1-phenyl-1H-pyrazol-4-amine by reacting acetophenone with hydrazine hydrate in the presence of sodium hydroxide., Step 2: Synthesis of ethyl 2-acetyl-1-phenyl-1H-pyrazole-4-carboxylate by reacting 1-phenyl-1H-pyrazol-4-amine with ethyl chloroformate in the presence of triethylamine., Step 3: Synthesis of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide by reacting ethyl 2-acetyl-1-phenyl-1H-pyrazole-4-carboxylate with benzofuran-2-carboxylic acid in the presence of N,N-dimethylformamide and triethylamine to form ethyl 2-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylate. This is then reacted with 4-methoxybenzaldehyde in the presence of hydrochloric acid to form the final compound.
Wirkmechanismus
The mechanism of action of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the inhibition of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamideβ. 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamideβ is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell proliferation. The inhibition of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamideβ by 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide are dependent on the specific disease being targeted. In diabetes, this compound has been found to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In Alzheimer's disease, it has been found to reduce the accumulation of β-amyloid plaques and improve cognitive function. In cancer, it has been found to inhibit tumor growth and induce apoptosis in cancer cells. In bipolar disorder, it has been found to regulate mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments include its potent inhibitory activity against 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamideβ, its specificity towards 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamideβ, and its ability to activate various signaling pathways. The limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity, and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. These include:
1. Investigating its potential therapeutic applications in other diseases, such as Parkinson's disease, Huntington's disease, and schizophrenia.
2. Developing more potent and selective 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamideβ inhibitors based on the structure of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide.
3. Conducting further studies to determine the optimal dosage and administration route of this compound.
4. Investigating the potential of this compound as a drug candidate for clinical trials.
Conclusion:
In conclusion, 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a potent inhibitor of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamideβ that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action involves the activation of various signaling pathways, which makes it a promising drug candidate for the treatment of various diseases. However, further studies are needed to determine its optimal dosage and administration route, as well as its potential toxicity.
Wissenschaftliche Forschungsanwendungen
3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of 3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamideβ, which is a key enzyme involved in the pathogenesis of various diseases, including diabetes, Alzheimer's disease, cancer, and bipolar disorder. Therefore, this compound has been investigated as a potential therapeutic agent for these diseases.
Eigenschaften
IUPAC Name |
3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-30-20-13-11-18(12-14-20)26-25(29)21-16-28(19-8-3-2-4-9-19)27-24(21)23-15-17-7-5-6-10-22(17)31-23/h2-16H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUZYTCVXGEMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC4=CC=CC=C4O3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-benzofuran-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2853604.png)
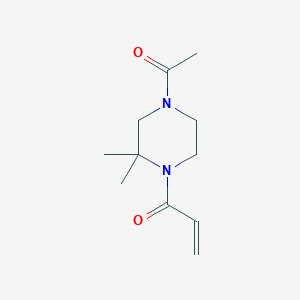
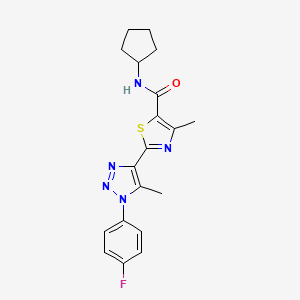
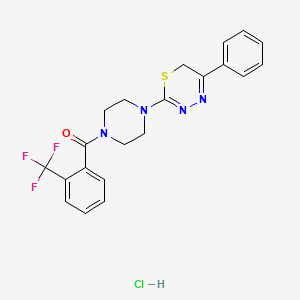
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2853615.png)
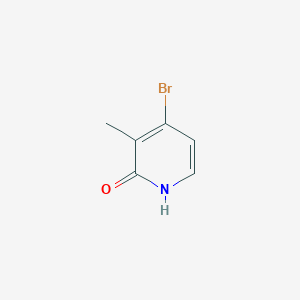
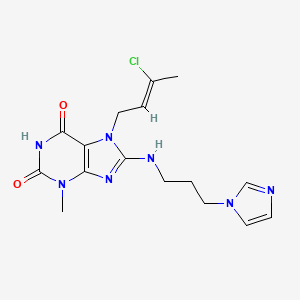
![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime](/img/structure/B2853619.png)
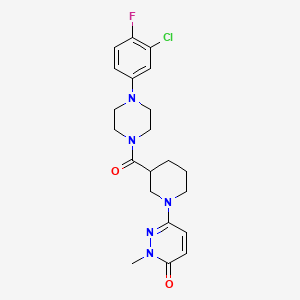
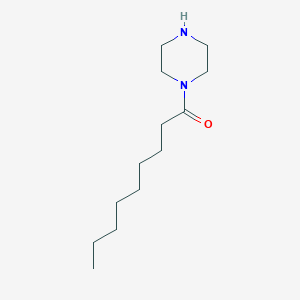
![N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2853624.png)
